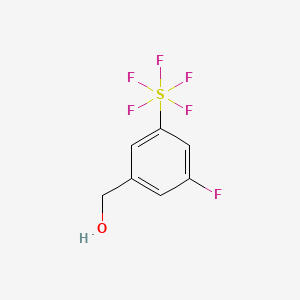

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHYIFHKEQFPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Introduction: The Significance of the Pentafluorosulfur Moiety in Modern Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl" group.[1][2] The SF₅ group imparts a unique combination of properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity, which can profoundly influence the biological activity and physicochemical characteristics of a molecule.[1][2] 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is a valuable building block for the synthesis of more complex molecules, where the synergistic effects of the fluoro and pentafluorosulfur substituents can be exploited to fine-tune molecular properties. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to the Synthesis

The synthesis of this compound can be approached via two primary retrosynthetic pathways, both commencing from commercially available or readily accessible starting materials. The key transformations involve the introduction of the pentafluorosulfur group onto a suitably substituted aromatic ring and the subsequent reduction of a carbonyl functionality to the desired benzyl alcohol.

Retrosynthetic Analysis:

Caption: Retrosynthetic pathways for this compound.

This guide will detail two analogous synthetic routes, starting from 3-bromo-5-fluorobenzoic acid and 3-bromo-5-fluorobenzaldehyde respectively. The choice between these starting materials may depend on commercial availability, cost, and the specific capabilities of the laboratory.

Proposed Synthetic Pathways

The overall synthetic strategy is outlined below, showcasing the two parallel routes to the target molecule.

Sources

An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol (CAS 1240257-89-9), a unique building block for novel chemical entities. We will delve into its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on the underlying scientific principles and practical considerations for its use in research and development.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Group

The pentafluorosulfur (SF₅) group has emerged as a compelling functional group in medicinal chemistry and materials science.[1] Often referred to as a "super-trifluoromethyl group," it possesses a unique combination of properties that make it an attractive moiety for molecular design.[2][3] These characteristics include:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[1]

-

Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF₅ group highly resistant to thermal and chemical degradation.[1] This metabolic stability is a highly desirable trait in drug candidates.[4]

-

Lipophilicity: Despite its high polarity, the SF₅ group can enhance the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[1]

-

Steric Bulk: The octahedral geometry of the SF₅ group provides significant steric hindrance, which can be exploited to modulate protein-ligand interactions.

These properties make the SF₅ group a valuable bioisostere for other common chemical groups like trifluoromethyl (CF₃), tert-butyl, and nitro groups.[1][5] The introduction of the SF₅ group into a molecule can profoundly impact its pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced efficacy, improved metabolic stability, and altered distribution within an organism.[4]

This compound is a key intermediate that combines the unique properties of the SF₅ group with the versatile reactivity of a benzyl alcohol. The additional fluorine atom on the aromatic ring provides another point for modulating electronic properties and potential interactions.

Physicochemical and Safety Data

While extensive experimental data for this specific molecule is not widely published, we can compile known information and predict properties based on related structures.

Summary of Properties

| Property | Value | Source |

| CAS Number | 1240257-89-9 | SynQuest Labs MSDS |

| Molecular Formula | C₇H₆F₆OS | SynQuest Labs MSDS |

| Molecular Weight | 252.18 g/mol | SynQuest Labs MSDS |

| Appearance | Solid | SynQuest Labs MSDS |

| Synonym | [3-Fluoro-5-(pentafluorosulfanyl)phenyl]methanol | SynQuest Labs MSDS |

Safety and Handling

As with any chemical, proper safety precautions are paramount. The available Material Safety Data Sheet (MSDS) indicates that this compound is an irritant.[6]

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[6]

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Flush with copious amounts of water for at least 15 minutes.[6]

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Wash out the mouth with water if the person is conscious. Seek medical attention.[6]

-

-

Stability: The compound is stable under normal conditions.[6]

-

Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[6] Therefore, it should be handled with the utmost care, assuming it is potentially harmful.

Proposed Synthesis and Characterization

While a specific, published synthetic route for this compound was not identified in the surveyed literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of SF₅-substituted aromatics and the reduction of carboxylic acids. The most logical approach involves the synthesis of the corresponding benzoic acid followed by its reduction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid

The key step is the introduction of the SF₅ group onto the aromatic ring. Modern methods for the synthesis of aryl-SF₅ compounds often start from corresponding disulfides or thiols.[7] A plausible route would involve the conversion of a suitable starting material, like 3-fluoro-5-mercaptobenzoic acid or its disulfide, via oxidative fluorination.

Illustrative Experimental Protocol (based on general methods):

-

Starting Material: 3-Fluoro-5-mercaptobenzoic acid or bis(3-carboxy-5-fluorophenyl) disulfide.

-

Reagents: A source of chlorine (e.g., Cl₂) and a fluoride source (e.g., KF or CsF) in an appropriate solvent like acetonitrile.[3] More recent, user-friendly methods might employ trichloroisocyanuric acid (TCCA) as a solid chlorinating agent.[3] This would be followed by a halogen exchange reaction using a Lewis acidic fluoride source like ZnF₂ or AgF.[3]

-

Reaction Conditions: The reaction would likely be carried out under an inert atmosphere at controlled temperatures.

-

Work-up and Purification: Standard aqueous work-up followed by extraction with an organic solvent. Purification would likely be achieved by column chromatography or recrystallization to yield the desired 3-Fluoro-5-(pentafluorosulfur)benzoic acid.

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose and is known to effectively reduce carboxylic acids, including those with fluorine substituents.[8][9]

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: 3-Fluoro-5-(pentafluorosulfur)benzoic acid, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[10] This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Isolation and Purification: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.

Caption: Experimental workflow for the reduction of the carboxylic acid.

Predicted Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the benzylic protons (CH₂) as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which would be concentration-dependent.

-

¹³C NMR: The spectrum would show a signal for the benzylic carbon (CH₂) around 60-65 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with characteristic C-F and C-S couplings.

-

¹⁹F NMR: This is a crucial technique for characterizing SF₅-containing compounds. The spectrum is expected to show two distinct signals for the SF₅ group: a quintet for the apical fluorine (Fₐₚ) and a doublet for the four equatorial fluorines (Fₑᵩ).[1] The typical chemical shift for the apical fluorine is around +80 to +90 ppm, while the equatorial fluorines appear around +60 to +70 ppm, relative to a standard like CFCl₃. A signal for the fluorine atom on the aromatic ring would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 252.18, along with characteristic fragmentation patterns, such as the loss of the hydroxyl group or cleavage of the benzyl C-C bond.

Reactivity and Synthetic Applications

This compound is a versatile building block due to the reactivity of the primary alcohol. This functional group can undergo a variety of common organic transformations, providing access to a wide range of derivatives.

Caption: Key reactions of this compound.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate or chromic acid, would yield the carboxylic acid.

-

Esterification: Reaction with carboxylic acids (Fischer esterification) or, more commonly, with acyl chlorides or anhydrides in the presence of a base, will form the corresponding esters. These esters could be valuable as prodrugs or as intermediates for further functionalization.

-

Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide (Williamson ether synthesis), will produce benzyl ethers.

-

Conversion to Benzyl Halides: The hydroxyl group can be displaced by halogens using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. These resulting benzyl halides are excellent electrophiles for nucleophilic substitution reactions.

-

Nucleophilic Substitution: The derived benzyl halides can be reacted with a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to install diverse functional groups at the benzylic position.

The presence of the strongly electron-withdrawing SF₅ and fluoro groups will influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions, while deactivating it towards electrophilic aromatic substitution.

Conclusion and Future Perspectives

This compound is a valuable and specialized building block for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive benzyl alcohol handle with the electronically and sterically demanding 3-fluoro-5-(pentafluorosulfur)phenyl core offers chemists a powerful tool for molecular design. While detailed experimental data on this specific molecule remains scarce in the public domain, its synthesis is achievable through established chemical transformations. The continued exploration of SF₅-containing molecules is expected to yield new chemical entities with enhanced biological activity and improved physicochemical properties, and this compound is poised to be a key player in these future discoveries.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzyl Alcohol. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Grigolato, L., et al. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 2018. [Link]

-

Nystrom, R. F. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 1949. [Link]

-

Knochel, P., et al. Preparations and reactions of SF5-substituted aryl and heteroaryl derivatives via Mg and Zn organometallics. Semantic Scholar. [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5) - Applications in Medicinal Chemistry. [Link]

-

Pearson. Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/products-services/show-a-mechanism-for-the-lithium-aluminum-hydride-reduction-of-benzoic-anhydride--132349072.html]([Link] cosmetology/products-services/show-a-mechanism-for-the-lithium-aluminum-hydride-reduction-of-benzoic-anhydride--132349072.html)

-

Colby, D. A., et al. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

- Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5...

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

Scientific Update. Fluorine and sulfur- an old combination with a new lease of life. [Link]

-

Beier, P., et al. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 2020. [Link]

-

D-Scholarship@Pitt. Synthesis of Pentafluorosulfanyl Analogs of Mefloquine. [Link]

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 7. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Workup [chem.rochester.edu]

The Definitive Guide to the Structural Elucidation of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol, a novel organofluorine compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the analytical choices made in confirming the molecular structure of this complex molecule.

The pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl group," imparts unique properties to organic molecules, including high electronegativity, thermal stability, and lipophilicity.[1] These characteristics make SF₅-containing compounds highly attractive for the development of new pharmaceuticals and advanced materials. However, the very properties that make the SF₅ group desirable also present unique challenges for its structural characterization. This guide will navigate these challenges, providing a robust, self-validating workflow for the unambiguous identification of this compound.

Molecular Structure and Synthetic Considerations

The target molecule, this compound, possesses a unique substitution pattern on the aromatic ring. A plausible synthetic route involves the reduction of the corresponding benzoic acid derivative. While the specific synthesis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid is not detailed in readily available literature, general methods for the introduction of the SF₅ group to aromatic rings are established.[1][2] The subsequent reduction of the carboxylic acid to a benzyl alcohol is a standard transformation in organic synthesis.

The Analytical Workflow: A Multi-faceted Approach

A single analytical technique is insufficient to definitively confirm the structure of this compound. A synergistic approach, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, is essential.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is the first critical step, providing the molecular weight and key fragmentation data that offer initial structural clues.

Expected Molecular Ion: The calculated molecular weight for C₇H₆F₆OS is 256.00 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

Fragmentation Analysis: The fragmentation pattern of benzyl alcohols is well-documented. The molecular ion peak for benzyl alcohol itself can be weak, with common fragmentation pathways including the loss of a hydroxyl radical to form a stable tropylium-like cation.[3][4] For this compound, we anticipate the following key fragments:

| m/z (predicted) | Fragment | Rationale |

| 256 | [M]⁺ | Molecular ion |

| 239 | [M - OH]⁺ | Loss of the hydroxyl group |

| 129 | [SF₅]⁺ | Cleavage of the C-S bond |

| 127 | [C₆H₃F(CH₂OH)]⁺ | Loss of the SF₅ group |

| 107 | [C₇H₆FO]⁺ | Rearrangement and loss of sulfur-containing fragments |

| 79 | [C₆H₅F]⁺ | Further fragmentation and rearrangement |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of the atoms in the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.2 | m | 3H | Ar-H | The aromatic protons will be in the downfield region, with complex splitting due to coupling with each other and with the fluorine atom. |

| ~4.7 | s | 2H | -CH₂- | The benzylic protons will appear as a singlet, shifted downfield by the adjacent aromatic ring and oxygen atom. |

| ~2.0 | br s | 1H | -OH | The hydroxyl proton will be a broad singlet, and its chemical shift can vary with concentration and temperature. |

Rationale based on data for 3-fluorobenzyl alcohol and 3-(trifluoromethyl)benzyl alcohol.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached and, to a lesser extent, those that are two or three bonds away.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment | Rationale |

| ~163 | d, ~245 Hz | C -F | The carbon directly bonded to fluorine will be significantly downfield and show a large one-bond coupling constant. |

| ~145 | q, ~270 Hz | C -SF₅ | The carbon attached to the SF₅ group will show a quartet due to coupling with the four equatorial fluorine atoms. |

| ~140 | d | Ar-C | Aromatic carbon adjacent to the CH₂OH group. |

| ~125-115 | m | Ar-C | Other aromatic carbons, with smaller C-F couplings. |

| ~64 | s | -C H₂OH | The benzylic carbon. |

Rationale based on data for 3-fluorobenzyl alcohol and the known effects of the SF₅ group.[5]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and structure of the SF₅ group and the single fluorine on the aromatic ring.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ -110 to -120 | m | 1F | Ar-F | The aromatic fluorine will appear in this region. | | ~ +60 to +80 | m | 5F | -SF ₅ | The SF₅ group will show a complex multiplet pattern, often appearing as a deceptively simple singlet at lower resolution. |

The SF₅ group typically shows a complex A₄B pattern (a doublet and a quintet) in high-resolution spectra due to coupling between the axial and four equatorial fluorine atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of 12 ppm, sufficient number of scans for good signal-to-noise.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 220 ppm, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Standard pulse sequence, appropriate spectral width to cover the expected chemical shift range.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O stretch | Alcohol |

| 890-860 | Strong | S-F stretch | Pentafluorosulfur |

| 1150-1085 | Strong | C-F stretch | Aryl Fluoride |

The broad O-H stretch is characteristic of alcohols and is due to hydrogen bonding.[6][7] The strong S-F stretching vibrations are a key indicator of the SF₅ group.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Data Integration and Final Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all three analytical techniques.

Caption: Integration of spectroscopic data to confirm the final structure.

The mass spectrum confirms the molecular formula. The IR spectrum verifies the presence of the alcohol, aromatic ring, and the fluoro and pentafluorosulfur substituents. The NMR spectra provide the unambiguous connectivity of the atoms, with the characteristic couplings and chemical shifts confirming the 3-fluoro-5-(pentafluorosulfur) substitution pattern on the benzyl alcohol framework. Together, these data provide a self-validating system for the complete and confident structural elucidation of this novel compound.

References

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzyl Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PubMed Central. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Infrared Spectroscopy 3 MS. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3c Alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. Retrieved from [Link]

-

ScienceDirect. (n.d.). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 3-Phenoxy-α-vinyl-benzyl alcohol. Retrieved from [Link]

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. whitman.edu [whitman.edu]

- 5. rsc.org [rsc.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Quantum Chemical Insights into SF₅-Containing Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often hailed as a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantum chemical insights that underpin the rational design and application of SF₅-containing compounds. We will delve into the theoretical foundations, practical computational methodologies, and interpretive frameworks necessary to harness the full potential of the SF₅ moiety. This guide emphasizes the causality behind computational choices, offering field-proven insights to bridge the gap between theoretical calculations and experimental outcomes.

The Emergence of the Pentafluorosulfanyl Group in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The pentafluorosulfanyl (SF₅) group, with its distinctive octahedral geometry, has garnered significant attention for its ability to impart a unique combination of properties that are often superior to those of the more conventional trifluoromethyl (CF₃) group.

The SF₅ group is characterized by its high thermal and chemical stability, a consequence of the strong S-F bonds.[2] From a medicinal chemistry perspective, this stability can translate to improved metabolic resistance, potentially extending the in vivo half-life of a drug candidate.[3] Furthermore, the SF₅ group is one of the most electronegative and electron-withdrawing groups, which can significantly modulate the electronic properties of a parent molecule.[2] Despite its high electronegativity, the SF₅ group can paradoxically increase a molecule's lipophilicity, a critical factor for cell membrane permeability and bioavailability.[2] These properties make the SF₅ group an attractive bioisostere for other bulky and lipophilic groups, such as the tert-butyl or trifluoromethyl groups.[2]

The judicious application of the SF₅ group has been shown to enhance drug efficacy, improve metabolic stability, and favorably alter the distribution and excretion profiles of therapeutic compounds.[3] However, the rational design of SF₅-containing molecules necessitates a deep understanding of its intrinsic properties, which can be effectively elucidated through quantum chemical calculations.

Unveiling the Electronic Landscape: A Quantum Chemical Perspective

Quantum chemistry provides a powerful lens through which we can understand and predict the behavior of SF₅-containing compounds at the molecular level. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure, geometry, and reactivity. For the complex electronic environment of the SF₅ group, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method.

Choosing the Right Tools: Selecting Appropriate DFT Functionals and Basis Sets

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For sulfur-containing compounds, and by extension SF₅-containing molecules, certain functionals have demonstrated superior performance.

-

Benchmarking DFT Functionals: Studies on organic polysulfides have shown that the M06-2X and B3LYP-D3(BJ) density functionals are among the most accurate for calculating reaction and activation energies.[4][5] The inclusion of dispersion corrections, as in B3LYP-D3(BJ), is often recommended to accurately capture non-covalent interactions. For transition state optimizations, the MN15-L and M06-2X functionals have been shown to perform well.[5]

-

Basis Set Selection: The choice of basis set determines the flexibility the system has to describe the distribution of its electrons in space. For molecules containing highly electronegative atoms like fluorine, it is crucial to use basis sets that include polarization and diffuse functions. A commonly used and reliable basis set for SF₅-containing compounds is the Pople-style 6-311++G(d,p) . The double-plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" notation signifies the addition of polarization functions, which allow for more flexibility in describing the shape of the electron cloud. For more demanding calculations requiring higher accuracy, augmented correlation-consistent basis sets like aug-cc-pVTZ can be employed.

A Practical Workflow for Computational Analysis

A typical computational workflow for investigating an SF₅-containing molecule involves several key steps. This self-validating system ensures the reliability of the obtained results.

Caption: A typical workflow for the quantum chemical analysis of SF₅-containing compounds.

Step-by-Step Methodology:

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation can be performed using a larger basis set or a higher level of theory to obtain a more refined electronic energy.

-

Population and Bonding Analysis: To gain deeper insights into the electronic structure, specialized analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are performed.

-

Property Calculation: Finally, specific properties of interest, such as pKa, molecular electrostatic potential (MEP), or spectroscopic properties, can be calculated.

Delving Deeper: Advanced Bonding Analysis

To truly understand the influence of the SF₅ group, we must go beyond simple orbital energies and look at the nature of the chemical bonds themselves. NBO and QTAIM are two powerful techniques that provide complementary insights into the electronic structure.

Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

NBO analysis translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structures familiar to chemists. This analysis can reveal important details about charge distribution, hybridization, and hyperconjugative interactions.

Experimental Protocol: Performing an NBO Analysis in Gaussian

-

Input File Preparation: After performing a geometry optimization and frequency calculation, use the optimized coordinates to create a new input file.

-

Keyword Selection: In the route section of the input file, include the keyword Pop=NBO.

-

Execution: Run the Gaussian calculation.

-

Output Interpretation: The NBO analysis will be printed in the output file. Key sections to examine include the natural atomic charges, the natural bond orbitals, and the second-order perturbation theory analysis of the Fock matrix, which quantifies the strength of donor-acceptor interactions (hyperconjugation).

Quantum Theory of Atoms in Molecules (QTAIM): A Rigorous Definition of Bonds

QTAIM provides a rigorous, topology-based definition of atoms and bonds based on the electron density. By analyzing the critical points in the electron density, we can identify bond paths and characterize the nature of the interactions (e.g., covalent vs. ionic).

Experimental Protocol: Performing a QTAIM Analysis with Multiwfn

-

Wavefunction File Generation: After a successful Gaussian calculation, ensure that a wavefunction file (e.g., a .wfn or .fchk file) is generated by including output=wfn or output=wfx in the route section.

-

Loading into Multiwfn: Open the wavefunction file in the Multiwfn software.

-

QTAIM Analysis: Select the QTAIM analysis option from the main menu. The program will then calculate the critical points and bond paths.

-

Visualization and Data Extraction: The results can be visualized to show the bond paths and critical points. Key data to extract includes the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the bond critical points, which provide information about the strength and nature of the bond.

Predicting Physicochemical Properties: The Case of pKa

The ability to accurately predict the acidity (pKa) of a molecule is crucial in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The strong electron-withdrawing nature of the SF₅ group can significantly impact the pKa of nearby acidic or basic functional groups.

A reliable computational protocol for predicting the pKa of phenolic compounds has been developed and can be adapted for SF₅-substituted phenols.[6][7]

Experimental Protocol: Computational pKa Prediction of an SF₅-Phenol

-

Model System Setup: Create input files for the protonated (phenol) and deprotonated (phenolate) forms of the SF₅-substituted phenol. Include two explicit water molecules in the vicinity of the hydroxyl group to model the immediate solvation environment.

-

DFT Calculation: Perform geometry optimizations and frequency calculations for both the protonated and deprotonated species using the CAM-B3LYP functional with the 6-311+G(d,p) basis set.[6] Employ the SMD (Solvation Model based on Density) continuum solvation model to account for bulk solvent effects.[6]

-

Gibbs Free Energy Calculation: From the output files, extract the Gibbs free energies of the protonated and deprotonated species.

-

pKa Calculation: The pKa can be calculated using the following equation: pKa = (G(deprotonated) - G(protonated)) / (RT * ln(10)) + C where G represents the Gibbs free energy, R is the gas constant, T is the temperature, and C is a correction factor that can be determined by calculating the pKa of a known reference phenol.

Comparative Analysis: SF₅ vs. CF₃

A key aspect of understanding the utility of the SF₅ group is to compare its properties to the more familiar CF₃ group. Quantum chemical calculations can provide a quantitative basis for this comparison.

| Property | SF₅ | CF₃ | Rationale |

| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher nuclear charge of sulfur and the presence of five fluorine atoms lead to a stronger electron-withdrawing effect. |

| Lipophilicity (Calculated logP) | Higher | Lower | Despite its higher polarity, the larger size and unique shape of the SF₅ group can lead to increased lipophilicity. |

| Steric Bulk (van der Waals Volume) | Larger | Smaller | The octahedral geometry of the SF₅ group results in a greater steric presence compared to the tetrahedral CF₃ group. |

| HOMO-LUMO Gap | Can be smaller | Can be larger | The strong electron-withdrawing nature of the SF₅ group can significantly lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to CF₃ substitution in some systems.[8] |

This comparative data, derived from computational studies, provides a clear rationale for why the SF₅ group is often considered a "super-trifluoromethyl" group and guides its application in molecular design.

Conclusion and Future Outlook

Quantum chemical calculations provide an indispensable toolkit for understanding and harnessing the unique properties of the pentafluorosulfanyl group. By employing robust computational workflows, including appropriate DFT functionals and basis sets, and utilizing advanced analytical techniques like NBO and QTAIM, researchers can gain deep insights into the electronic structure, reactivity, and physicochemical properties of SF₅-containing compounds. This knowledge-driven approach facilitates the rational design of novel drug candidates and advanced materials with tailored properties. As computational methods continue to improve in accuracy and efficiency, we can expect even more precise predictions and a deeper understanding of the subtle electronic effects that govern the behavior of this fascinating functional group, further accelerating innovation in drug discovery and beyond.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Di Micco, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Bessette, A., et al. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]

-

RASAYAN Journal of Chemistry. (2020). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP. RASAYAN J. Chem., 13(1), 449-456. [Link]

-

Di Micco, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Bessette, A., et al. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]

-

RASAYAN Journal of Chemistry. (2020). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP. RASAYAN J. Chem., 13(1), 449-456. [Link]

Sources

- 1. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. scispace.com [scispace.com]

- 4. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

Modulating Acidity and Conformation: A Guide to the Hydrogen-Bond Acidity of Fluorinated Benzyl Alcohol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1] Among the various molecular classes, fluorinated benzyl alcohols represent a critical motif where fluorine substitution can profoundly influence hydrogen-bond (HB) acidity. This guide provides an in-depth analysis of the principles governing the HB-donating capacity of these derivatives. We will explore the nuanced interplay between fluorine's inductive effects and its role in dictating conformational preferences through intramolecular hydrogen bonding. This document details both experimental and computational methodologies for quantifying HB acidity and discusses the direct implications of its modulation for drug design, including target affinity and pharmacokinetic profiles.

Introduction: The Critical Role of Hydrogen-Bond Donors in Drug Design

Hydrogen bonds are fundamental, highly directional, non-covalent interactions that govern molecular recognition in biological systems. The hydroxyl group of an alcohol is a classic hydrogen-bond donor (HBD), capable of forming strong interactions with hydrogen-bond acceptors (HBAs) like oxygen and nitrogen atoms found in protein active sites. The strength of this donation, termed HB acidity, is a critical parameter in drug design.

While potent HBDs can anchor a ligand to its target, they also contribute significantly to a molecule's polarity. In drug development, a delicate balance must be struck; excessive polarity from strong HBDs can impede cell membrane permeability and reduce oral bioavailability.[2][3] Therefore, the ability to precisely tune the HB acidity of key functional groups is paramount for optimizing both pharmacodynamic and pharmacokinetic properties. Fluorination of the benzyl alcohol scaffold provides a sophisticated strategy for achieving this fine-tuning.[4]

The Dichotomy of Fluorine: Inductive Withdrawal vs. Intramolecular Interactions

The introduction of fluorine, the most electronegative element, onto the aromatic ring of benzyl alcohol has complex and position-dependent effects on the acidity of the hydroxyl proton. This is not merely a case of increasing acidity through electron withdrawal; conformational effects play a decisive, and sometimes counterintuitive, role.[5]

Inductive Effects

Fluorine's strong inductive effect withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This polarization increases the partial positive charge on the hydroxyl hydrogen, making it a more potent hydrogen-bond donor. This effect is generally additive and dependent on the number and position of fluorine substituents.[6]

Conformational Control and Intramolecular Hydrogen Bonding

The true complexity arises from the conformational landscape of the benzyl alcohol derivative, which is strongly influenced by ortho-fluorine substituents.[5] An ortho-fluorine can act as an intramolecular hydrogen-bond acceptor for the nearby hydroxyl group. This intramolecular OH···F interaction locks the conformation and significantly alters the availability of the hydroxyl proton for intermolecular donation.

A key study by Bogdan et al. investigated this phenomenon in detail, revealing a non-obvious trend:

-

Mono-ortho-fluorination generally leads to an increase in intermolecular HB acidity. In this case, the inductive effect dominates. The hydroxyl group can still orient itself away from the single fluorine to interact with external HB acceptors.

-

Di-ortho-fluorination , conversely, results in a marked decrease in intermolecular HB acidity. The hydroxyl group is now "chelated" or shielded between the two ortho-fluorine atoms, forming a stable intramolecular hydrogen bond that makes it less available to donate a hydrogen bond to an external acceptor, such as a solvent molecule or a biological target.[5] This conformational shielding effect overrides the increased intrinsic acidity from the two inductive withdrawing groups.

The following diagram illustrates this fundamental principle, which is central to designing molecules with specific HB donation capacities.

Caption: Opposing effects of mono- vs. di-ortho-fluorination on HB acidity.

Quantifying Hydrogen-Bond Acidity

To apply these principles in drug design, robust methods for quantifying HB acidity are essential. Both experimental and computational approaches provide critical insights.

Experimental Determination of HB Acidity

A. Infrared (IR) Spectroscopy

One classic method involves measuring the equilibrium constants for hydrogen bond formation between the alcohol (the donor) and a standard acceptor (e.g., N-methylpyrrolidinone) in an inert solvent like CCl₄.[7] The shift in the O-H stretching frequency (νOH) upon hydrogen bonding provides a direct measure of the bond strength. These measurements can be used to establish quantitative scales of HB acidity, such as the pKAHY scale.[7]

B. NMR Spectroscopy Method (Abraham's A Parameter)

A powerful and direct method for measuring the HB acidity of individual protons utilizes ¹H NMR spectroscopy.[8] The Abraham solute hydrogen bond acidity parameter, A, can be determined by measuring the chemical shift difference (Δδ) of the hydroxyl proton in two different solvents: a non-polar solvent (CDCl₃) and a strong hydrogen-bond accepting solvent (DMSO-d₆). The causality is that the magnitude of the chemical shift change is directly proportional to the strength of the hydrogen bond formed with DMSO.

This protocol outlines a self-validating system for determining the 'A' parameter.

-

Materials & Reagents:

-

Fluorinated benzyl alcohol derivative of interest.

-

Deuterated chloroform (CDCl₃, 99.8%+).

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8%+).

-

Tetramethylsilane (TMS) for internal reference.

-

High-purity standards with known 'A' values for calibration (e.g., methanol, phenol).

-

NMR tubes.

-

-

Sample Preparation (Self-Validation Step):

-

Prepare two sets of samples for each compound:

-

Sample 1: ~5-10 mg of the alcohol in 0.6 mL of CDCl₃ with TMS.

-

Sample 2: ~5-10 mg of the alcohol in 0.6 mL of DMSO-d₆ with TMS.

-

-

Prepare calibration samples of the known standards using the same procedure. This step is critical for validating the experimental setup and correlation.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for all samples on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure identical acquisition parameters (e.g., temperature, number of scans, relaxation delay) for paired CDCl₃/DMSO samples to ensure comparability.

-

Record the chemical shift (δ) of the hydroxyl proton (OH) in both solvents, referenced to TMS at 0.00 ppm.

-

-

Data Processing and Calculation:

-

Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃) .

-

Establish a calibration curve by plotting the known 'A' values of the standard compounds against their measured Δδ values.

-

Perform a linear regression on the calibration data to obtain an equation of the form: A = m(Δδ) + c , where 'm' is the slope and 'c' is the intercept. The quality of the fit (R² > 0.9) validates the method.[8]

-

Use this validated equation to calculate the 'A' value for the fluorinated benzyl alcohol derivatives from their measured Δδ values.

-

The workflow for this protocol is visualized below.

Caption: Workflow for NMR-based determination of HB acidity (Abraham's A).

Computational Determination of HB Acidity

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for predicting HB acidity and rationalizing experimental trends.[7][9]

-

Conformational Search: For each fluorinated benzyl alcohol, perform a systematic conformational search to identify all low-energy minima. This is critical as the relative populations of different conformers determine the bulk properties.[5]

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of each stable conformer using an appropriate level of theory and basis set (e.g., MPWB1K/6-31+G(d,p) has been shown to be effective). Perform frequency calculations to confirm they are true minima (no imaginary frequencies).

-

Acidity Descriptor Calculation:

-

pKa Calculation: Calculate the Gibbs free energy of the alcohol and its corresponding alkoxide in a solvent continuum model (e.g., PCM or SMD). The pKa can then be estimated using thermodynamic cycles.[10]

-

Electrostatic Potential: Calculate the molecular electrostatic potential (MEP) mapped onto the electron density surface. The value of the potential at the hydroxyl hydrogen can serve as a descriptor for HB acidity.[5][11]

-

-

Analysis of Intramolecular Interactions: Employ techniques like Atoms in Molecules (AIM), Natural Bond Orbital (NBO), or Non-Covalent Interaction (NCI) analysis to identify and characterize intramolecular hydrogen bonds (e.g., the OH···F interaction). This provides the causal link between conformation and observed HB acidity.

Data Summary: Impact of Fluorination on Benzyl Alcohol HB Acidity

The following table summarizes representative data illustrating the principles discussed. The values are conceptual and based on the trends reported in the literature.[5] A higher Abraham's 'A' value indicates stronger HB donation capacity.

| Compound | Substitution Pattern | Dominant Effect | Predicted Abraham's A (Relative) |

| Benzyl Alcohol | Unsubstituted | Baseline | 0.38 |

| 4-Fluorobenzyl Alcohol | para-Fluoro | Inductive | 0.42 |

| 2-Fluorobenzyl Alcohol | ortho-Fluoro | Inductive | 0.45 |

| 2,6-Difluorobenzyl Alcohol | di-ortho-Fluoro | Conformational (Shielding) | 0.30 |

| 3,5-Difluorobenzyl Alcohol | di-meta-Fluoro | Inductive (Strong) | 0.48 |

Implications for Drug Development

The ability to modulate the HB acidity of a benzyl alcohol moiety has profound consequences for medicinal chemistry.

-

Target Recognition: Increasing HB acidity can lead to stronger and more specific interactions with a target protein, enhancing potency. Conversely, if a hydroxyl group is causing steric clashes or needs to be less interactive, di-ortho-fluorination can be used to effectively "turn down" its HBD strength without removing the group entirely.

-

Permeability and Physicochemical Properties: Hydrogen-bond donors are often considered problematic for membrane permeability.[2] By using di-ortho-fluorination to create an intramolecular hydrogen bond, the "external" polarity of the hydroxyl group is masked, which can improve passive diffusion across cell membranes.

-

Metabolic Stability: Fluorine substitution, particularly adjacent to a site of metabolism, can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[1][12]

The logical pathway from chemical modification to biological outcome is summarized in the diagram below.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmacyjournal.org [pharmacyjournal.org]

Unlocking New Chemical Space: A Guide to the Discovery and Synthesis of Novel Pentafluorosulfanyl (SF₅) Building Blocks

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group, often dubbed the "super-trifluoromethyl group," has rapidly emerged from a synthetic curiosity to a highly sought-after functional motif in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers a powerful tool for modulating the steric and electronic profiles of molecules to enhance their performance.[4][5][6] However, the synthetic challenges associated with introducing this sterically demanding, hypervalent sulfur group have historically limited its widespread adoption.[2][5][7] This guide provides an in-depth exploration of the synthetic hurdles and, more importantly, the innovative strategies that have been developed to overcome them. We will dissect field-proven methodologies for creating novel SF₅-containing building blocks, present detailed experimental protocols, and offer insights into the causality behind key experimental choices, empowering researchers to harness the transformative potential of the SF₅ moiety.

The Allure of the SF₅ Group: Properties and Potential

The SF₅ group's value lies in its distinct physicochemical characteristics, which set it apart from other fluorinated motifs.[8] Understanding these properties is crucial to appreciating the motivation behind the intense synthetic efforts to access SF₅-containing scaffolds.

-

High Electronegativity: With a sulfur atom bonded to five fluorine atoms, the SF₅ group is one of the most powerful electron-withdrawing groups known, significantly more so than the trifluoromethyl (CF₃) group.[5][9] This property can profoundly alter the pKa of nearby functionalities and modulate ligand-receptor binding interactions.

-

Exceptional Stability: The strength of the sulfur-fluorine bonds imparts remarkable resistance to thermal decomposition and harsh chemical conditions, including strong acids and bases.[5][9] In a pharmaceutical context, this can translate to improved metabolic stability, prolonging a drug's half-life in the body.[2][5]

-

Steric and Conformational Influence: The octahedral geometry and steric bulk of the SF₅ group—larger than a CF₃ group but slightly smaller than a tert-butyl group—can be used to control molecular conformation and probe steric pockets in binding sites.[9][10][11]

-

Lipophilicity: Despite its high polarity, the SF₅ group increases a molecule's overall lipophilicity, which can enhance membrane permeability and improve bioavailability.[5]

These attributes make the SF₅ group an attractive bioisostere for tert-butyl, trifluoromethyl, and even nitro groups, offering a unique vector to escape patent space and optimize drug candidates.[5][7] The successful incorporation of the SF₅ group into investigational drugs, such as the antimalarial agent DSM-265, has demonstrated a tangible improvement in pharmacokinetic profiles compared to CF₃ analogs, validating the pursuit of this unique moiety.[12]

Table 1: Comparison of Physicochemical Properties

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |

| Hammett Parameter (σp) | +0.68 | +0.54 | -0.20 |

| Lipophilicity (π) | 1.51 | 1.09 | 1.98 |

| Geometry | Octahedral | Tetrahedral | Tetrahedral |

| Relative Volume | Larger than CF₃ | Smaller than SF₅ | Larger than SF₅ |

Data compiled from sources.[10]

The Core Challenge: Overcoming Synthetic Inertia

The very stability that makes the SF₅ group so attractive also forms the basis of its synthetic challenge. For decades, progress was hampered by a lack of straightforward methods to install the group, often requiring harsh, low-yield reactions incompatible with complex molecules.[2] Key difficulties include:

-

Scarcity of Reagents: Until recently, the limited commercial availability of versatile SF₅-containing starting materials hindered widespread research.[2][9]

-

Harsh Reaction Conditions: Classic methods rely on oxidative fluorination of sulfur precursors (like disulfides) using aggressive and often hazardous fluorinating agents, limiting substrate scope.[12]

-

Handling Difficult Precursors: Reagents like pentafluorosulfanyl chloride (SF₅Cl), a toxic gas, are highly effective but require specialized equipment and handling procedures, making them impractical for many labs.[13]

The following sections detail the evolution of synthetic strategies designed to address these challenges, moving from classical methods to modern, more accessible protocols.

Modern Strategies for Forging SF₅ Building Blocks

Recent years have seen a surge in the development of more practical and versatile methods for synthesizing SF₅-containing compounds. These can be broadly categorized into three major approaches: direct installation, elaboration of SF₅-alkynes, and functionalization of pre-existing SF₅-arenes.

Pathway I: Direct Oxidative Fluorination

This classical approach involves the direct, one-pot oxidation and fluorination of aryl disulfides or thiols. While synthetically demanding, it remains a foundational method for producing simple aryl-SF₅ compounds. The causality here is direct but forceful: overwhelming the sulfur atom with a potent oxidant and fluoride source to achieve the hypervalent S(VI) state.

Caption: Oxidative fluorination of disulfides.

This protocol is adapted from methodologies pioneered by Umemoto and Togni, demonstrating a state-of-the-art approach to oxidative fluorination.

-

Trustworthiness: This system is self-validating. Successful synthesis is confirmed by the characteristic AX₄ spin system in the ¹⁹F NMR spectrum, with the apical fluorine appearing as a quintet and the four equatorial fluorines as a doublet. The expected yield provides a benchmark for reaction efficiency.

-

Materials:

-

Bis(4-nitrophenyl) disulfide (1.0 equiv)

-

Silver(I) fluoride (AgF) (10 equiv)

-

Selectfluor® (5 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

-

Procedure:

-

Inert Atmosphere: To a flame-dried flask under a nitrogen atmosphere, add bis(4-nitrophenyl) disulfide and anhydrous acetonitrile.

-

Reagent Addition: Cool the suspension to 0 °C. Carefully add AgF, followed by the portion-wise addition of Selectfluor® over 30 minutes, monitoring for any exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR analysis of an aliquot.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with dichloromethane (DCM).

-

Purification: Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-pentafluorosulfanyl-nitrobenzene.

-

-

Expected Outcome: Yields typically range from 40-60%. The product should be a crystalline solid.

-

Characterization: ¹⁹F NMR (CDCl₃): δ ≈ 85 (quintet, 1F, J = 145 Hz, -SFₐₚᵢ꜀ₐₗ), 63 (doublet, 4F, J = 145 Hz, -SFₑᵩᵤₐₜₒᵣᵢₐₗ).

Pathway II: Radical Addition to Unsaturated Systems

The use of pentafluorosulfanyl chloride (SF₅Cl) allows for the introduction of the SF₅ group via a radical mechanism under milder conditions.[14] A particularly powerful application is the addition to alkynes, which generates versatile SF₅-alkyne building blocks that can be further elaborated.[15]

Caption: Two-step synthesis of versatile SF₅-alkynes.

This protocol demonstrates the synthesis of a key building block for accessing more complex structures, such as 2-SF₅-indoles.[15]

-

Causality: The choice of a radical initiator like triethylborane (Et₃B) with oxygen allows the reaction to proceed at low temperatures, preserving sensitive functional groups. The subsequent elimination step is driven by the formation of a stable conjugated system.

-

Materials:

-

Phenylacetylene (1.0 equiv)

-

Pentafluorosulfanyl chloride (SF₅Cl) (1.2 equiv, as a solution in hexane or generated in situ)

-

Triethylborane (Et₃B) (1 M in hexanes, 0.2 equiv)

-

1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Radical Addition: To a solution of phenylacetylene in DCM at -78 °C, add the solution of SF₅Cl. Slowly add the Et₃B solution via syringe pump over 1 hour, while bubbling a gentle stream of air (O₂) through the reaction mixture.

-

Monitoring: Stir at -78 °C for 4 hours. Monitor the reaction by GC-MS or ¹⁹F NMR to confirm the formation of the vinyl chloride intermediate.

-

Elimination: Once the addition is complete, add DBU dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash chromatography (hexanes) to afford the target SF₅-alkyne.

-

-

Expected Outcome: Yields are typically moderate to good (50-75%). The product is a volatile liquid.

-

Safety: SF₅Cl is a toxic gas and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13][16] All operations should be conducted by trained personnel.

Pathway III: Cross-Coupling of SF₅-Aryl Halides

Perhaps the most powerful strategy for incorporating the SF₅ group into complex molecules is the use of palladium-catalyzed cross-coupling reactions starting from commercially available SF₅-aryl halides (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene).[6][17] This approach allows for late-stage functionalization, a highly desirable feature in drug discovery.

Caption: Building complex molecules via cross-coupling.

This protocol is based on the work of Sirvent et al., demonstrating a robust method for creating novel amino acid building blocks.[8]

-

Causality: The Negishi coupling is chosen for its high functional group tolerance. The use of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the reductive elimination step with the sterically hindered SF₅-aryl group, leading to higher yields.[8]

-

Materials:

-

1-Bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Protected iodoalanine derivative (e.g., N-Boc-3-iodo-L-alanine methyl ester) (1.2 equiv)

-

Activated Zinc dust (1.5 equiv)

-

Pd(dba)₂ (0.05 equiv)

-

SPhos (0.10 equiv)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

-

Procedure:

-

Organozinc Formation: In a glovebox or under strict inert atmosphere, activate zinc dust (e.g., with I₂ and heating in vacuo). Add the iodoalanine derivative and anhydrous DMA. Stir at 50 °C for 2 hours to form the organozinc reagent.

-

Coupling Reaction: In a separate flask, dissolve the SF₅-aryl bromide, Pd(dba)₂, and SPhos in DMA. Add the freshly prepared organozinc solution to this mixture.

-

Heating: Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Workup: Cool to room temperature and quench with saturated NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via column chromatography to obtain the protected SF₅-phenylalanine derivative.

-

-

Expected Outcome: Yields for this coupling are reported in the 30-45% range.[8] The product can be deprotected using standard methods to be incorporated into peptides.

Safety and Handling of SF₅ Reagents

The synthesis of SF₅-containing compounds often involves hazardous materials that demand strict safety protocols.

-

General Precautions: Always handle chemicals in a well-ventilated fume hood.[18] Wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[19][20] Ensure an emergency eyewash station and shower are accessible.

-

Fluorinating Agents: Reagents like Selectfluor® are strong oxidizers. Avoid contact with combustible materials.

-

SF₅Cl Gas: As a toxic and corrosive gas, SF₅Cl requires specialized handling.[13] It is best handled as a pre-prepared solution or generated in situ by trained personnel in a dedicated setup.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines.

Conclusion and Future Perspectives

The pentafluorosulfanyl group represents a frontier in molecular design. While its synthesis was once a significant barrier, the development of robust radical addition and cross-coupling methodologies has made a diverse array of SF₅-containing building blocks more accessible than ever before.[2][14] The protocols and workflows detailed in this guide provide a validated starting point for researchers seeking to explore this fascinating chemical space.

Future research will likely focus on developing even milder and more general methods, including the use of bench-stable SF₅-transfer reagents and the exploration of SF₆ as a feedstock.[10][12] The expansion of the catalog of sp³-rich SF₅-fragments will be particularly crucial for their application in drug discovery programs targeting complex biological systems.[1] By building upon the foundational chemistry outlined here, scientists are now well-equipped to design and synthesize the next generation of high-performance molecules.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]

-

National Center for Biotechnology Information. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

National Center for Biotechnology Information. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

-

CoLab. Recent advances in the chemistry and the application of SF5-compounds. [Link]

-

PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]

-

ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]

-

ChemRxiv. Bench-stable reagents for modular access to persulfuranyl scaffolds. [Link]

-

Chuo University. Synthesis of novel SF5-compounds and materials. [Link]

-

ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

-

MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

Ampliqon. Safety considerations for chemical reagents. [Link]

-

ResearchGate. Commercially or readily available SF5-substituted arenes 1 and... [Link]

-

ResearchGate. Recent advances in the chemistry and the application of SF5-compounds. [Link]

-

Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

-

University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

i-s-c.com. 5 Safety Measures to Take When Handling Chemicals. [Link]

-

Bio-Rad. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

SpiroChem. SF5 building blocks. [Link]

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SF5 building blocks: SF5-Blocks. [spirochem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. itsuu.or.jp [itsuu.or.jp]

- 14. Recent advances in the chemistry and the application of SF5-compounds | CoLab [colab.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Safety considerations for chemical reagents [ampliqon.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. questron.ca [questron.ca]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. fortussafety.nz [fortussafety.nz]

Methodological & Application

Application Notes and Protocols: 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol as a Bioisosteric Replacement

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug development, the iterative optimization of a lead compound is paramount to achieving the desired therapeutic profile. A key strategy in this endeavor is the principle of bioisosterism, which involves the substitution of a functional group within a molecule with another group that retains similar biological activity.[1][2][3] This approach allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to enhance efficacy, selectivity, metabolic stability, and pharmacokinetic parameters.[1][2]

The pentafluorosulfur (SF5) group has emerged as a compelling bioisostere, particularly for the commonly employed trifluoromethyl (CF3) and tert-butyl groups.[4][5][6] Often dubbed the "super-trifluoromethyl group," the SF5 moiety possesses a unique combination of properties that make it highly attractive for medicinal chemists.[7][8][9] These include its strong electron-withdrawing nature, high lipophilicity, and exceptional thermal and chemical stability.[4][7] The thoughtful incorporation of an SF5 group can significantly modulate a compound's properties, leading to improved drug efficacy and metabolic stability.[4]

This application note provides a detailed guide for researchers on the use of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol as a versatile building block for bioisosteric replacement studies. We will delve into its synthesis, physicochemical properties, and provide exemplary protocols for its incorporation into a scaffold and subsequent evaluation.

The Pentafluorosulfur Group: A Profile of Advantageous Properties

The SF5 group's utility as a bioisostere stems from its distinct physicochemical characteristics when compared to other common functional groups.